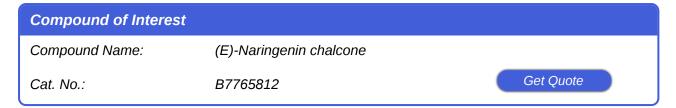


(E)-Naringenin Chalcone: A Comparative Guide to Bioavailability from Various Sources

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For Researchers, Scientists, and Drug Development Professionals

(E)-Naringenin chalcone, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic properties, including its role as an activator of the Nrf2-Keap1 signaling pathway, a critical regulator of cellular antioxidant responses. However, the efficacy of this promising compound is intrinsically linked to its bioavailability, which can vary substantially depending on its source and the matrix in which it is consumed. This guide provides an objective comparison of the available data on the bioavailability of **(E)-Naringenin chalcone** from different sources, supported by experimental data and detailed methodologies.

Quantitative Bioavailability Data

The oral bioavailability of **(E)-Naringenin chalcone** has been investigated in humans following the consumption of cherry tomatoes and in rats after oral administration of the pure compound. The key pharmacokinetic parameters from these studies are summarized below for comparison.



Source	Subject	Form	Cmax (Maximum Plasma Concentration)	Tmax (Time to Reach Cmax)
Cherry Tomatoes	Human (n=10)	Unconjugated (Free)	0.8 nmol/L	~1 hour
Conjugated	0.5 nmol/L	~3 hours		
Pure Compound	Rat	Naringenin chalcone-2'-O-β- D-glucuronide	Not specified	1 hour

Cmax: Maximum Plasma Concentration; Tmax: Time to reach Cmax

Key Observations:

- In humans consuming cherry tomatoes, the unconjugated form of **(E)-Naringenin chalcone** reaches its peak concentration in the plasma approximately one hour after ingestion.[1][2][3] [4][5]
- The conjugated form, which represents a significant portion of the metabolized chalcone, peaks later, at around three hours.[1][2][3][4][5]
- A study in rats identified naringenin chalcone-2'-O-β-D-glucuronide as the sole metabolite detected in plasma, with its peak level observed one hour after administration of the pure compound.[6]
- The overall bioavailability of **(E)-Naringenin chalcone** is considered poor due to its tendency to undergo intramolecular cyclization to form naringenin and subsequent extensive metabolism.[1][2][3]

Experimental Protocols

Understanding the methodologies behind the bioavailability data is crucial for interpretation and future research design.



Human Study: (E)-Naringenin Chalcone from Cherry Tomatoes

- Study Design: A single-dose, open-label study was conducted with ten healthy male volunteers.
- Test Material: Each participant consumed 600 grams of homogenized cherry tomatoes, which provided a single dose of 17.3 mg of **(E)-Naringenin chalcone**, 0.2 mg of naringenin, and 195 mg of naringin.
- Blood Sampling: Blood samples were collected at 0.5, 1, 3, and 6 hours post-consumption.
- Analytical Method: Plasma levels of free and conjugated (glucuronide and sulfate) forms of naringenin and naringenin chalcone were analyzed using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS).[1][2]

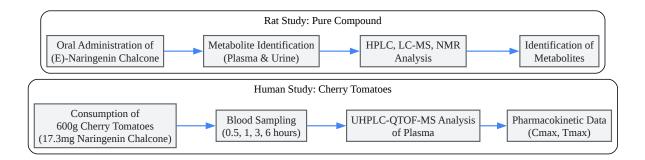
Rat Study: Oral Administration of Pure (E)-Naringenin Chalcone

- Study Design: (E)-Naringenin chalcone was orally administered to rats.
- Metabolite Identification: The chemical structures of the major metabolites in the plasma and urine were determined.
- Analytical Methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy were used to identify and quantify the metabolites.[6]

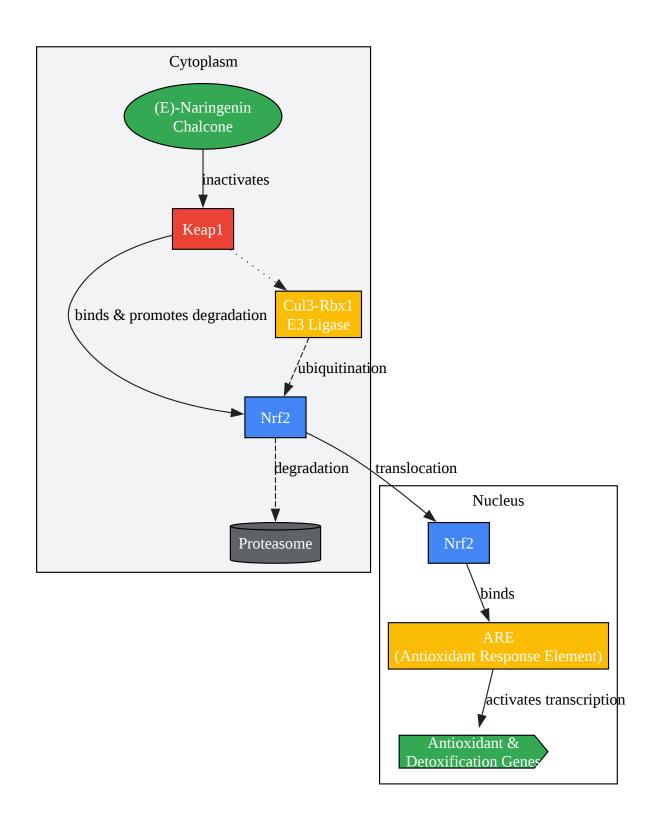
Signaling Pathway and Experimental Workflow

To visualize the biological context and experimental processes, the following diagrams are provided.









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